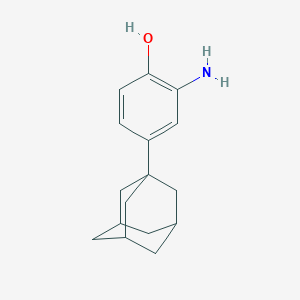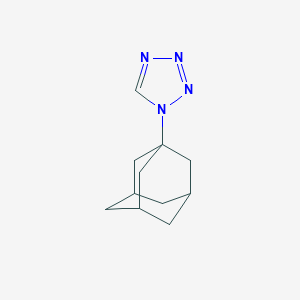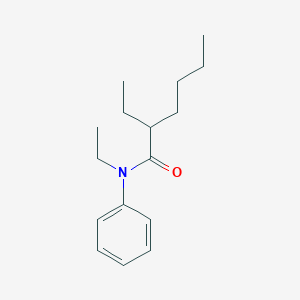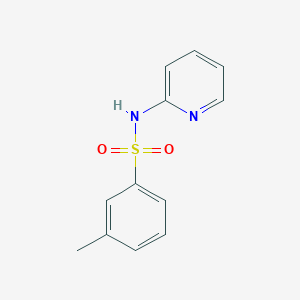
N-(furan-2-ylmethyl)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2,4-dinitroaniline, commonly known as FDN, is a chemical compound that has gained significant attention in the field of scientific research. FDN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several applications.
Mecanismo De Acción
The mechanism of action of FDN as a fluorescent probe for detecting NO and H2S involves the reaction of FDN with NO and H2S, respectively. The reaction between FDN and NO or H2S results in a change in the fluorescence intensity of FDN, allowing for the detection of NO or H2S.
Biochemical and Physiological Effects:
FDN has been found to exhibit various biochemical and physiological effects. FDN has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. FDN has also been shown to exhibit anti-inflammatory and antioxidant properties. FDN has been found to protect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FDN is that it is relatively easy to synthesize and can be used as a fluorescent probe for detecting NO and H2S in living cells. However, one of the limitations of FDN is that it is not very stable in aqueous solutions and can degrade over time.
Direcciones Futuras
There are several future directions for the research on FDN. One direction is to further investigate the mechanism of action of FDN as a fluorescent probe for detecting NO and H2S. Another direction is to explore the potential of FDN as a therapeutic agent for cancer and other diseases. Additionally, research can be conducted to improve the stability of FDN in aqueous solutions, making it a more reliable tool for scientific research.
Conclusion:
In conclusion, FDN is a promising compound that has gained significant attention in the field of scientific research. FDN has been found to exhibit various biochemical and physiological effects, making it a potential candidate for several applications. The synthesis of FDN is relatively simple, and it can be used as a fluorescent probe for detecting NO and H2S in living cells. However, FDN is not very stable in aqueous solutions, and further research is needed to explore its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of FDN involves the reaction of furfural with 2,4-dinitroaniline in the presence of a catalyst. The reaction yields FDN as a yellow crystalline solid. The synthesis of FDN is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
FDN has been found to exhibit various scientific research applications. One of the most promising applications of FDN is as a fluorescent probe for detecting nitric oxide (NO) in living cells. FDN has been shown to selectively detect NO in the presence of other reactive oxygen species. FDN has also been used as a fluorescent probe for detecting hydrogen sulfide (H2S) in living cells. FDN has been shown to selectively detect H2S in the presence of other sulfur-containing compounds.
Propiedades
Nombre del producto |
N-(furan-2-ylmethyl)-2,4-dinitroaniline |
|---|---|
Fórmula molecular |
C11H9N3O5 |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H9N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h1-6,12H,7H2 |
Clave InChI |
NKLASLDFYQQMKJ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)









![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
